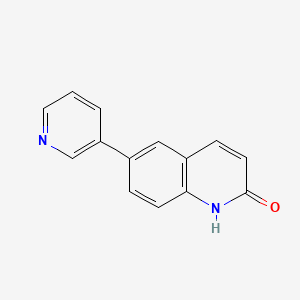
6-(3-pyridyl)-2-(1H)-quinolone
Cat. No. B8699980
M. Wt: 222.24 g/mol
InChI Key: NAWJUZKNHPSKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04710507
Procedure details


A stirred solution of 2-methoxy-6-(3-pyridyl) quinoline (1.83 g) in 48% aqueous hydrobromic acid (6 cm3) was heated at 100° C. for 1.5 hours. The mixture was then cooled in an ice bath, adjusted with 5M sodium hydroxide solution to pH 8, and continuously extracted with chloroform for 6 hours. The dried (MgSO4) organic extract was then evaporated to give a solid which was recrystallised from methanol-ethyl acetate to afford 6-(3-pyridyl)-2-[1H]-quinolone, m.p. 217°-218°, (0.62 g).
Name
2-methoxy-6-(3-pyridyl) quinoline
Quantity
1.83 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:9]=2)[N:4]=1.[OH-].[Na+]>Br>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([C:8]2[CH:9]=[C:10]3[C:5](=[CH:6][CH:7]=2)[NH:4][C:3](=[O:2])[CH:12]=[CH:11]3)[CH:14]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-methoxy-6-(3-pyridyl) quinoline
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC2=CC=C(C=C2C=C1)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled in an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
continuously extracted with chloroform for 6 hours
|
|
Duration
|
6 h
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
organic extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from methanol-ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2C=CC(NC2=CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
